REACTION_CXSMILES
|
[C:1]1([O:8][CH3:9])[C:2](=[CH:4][CH:5]=[CH:6][CH:7]=1)[OH:3].[CH2:10](Br)[CH2:11][Br:12].[OH-].[Na+]>>[CH3:9][O:8][C:1]1[CH:7]=[CH:6][CH:5]=[CH:4][C:2]=1[O:3][CH2:10][CH2:11][Br:12] |f:2.3|
|
Name
|
|
Quantity
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22.4 mL
|
Type
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reactant
|
Smiles
|
C=1(C(O)=CC=CC1)OC
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Name
|
|
Quantity
|
34.6 mL
|
Type
|
reactant
|
Smiles
|
C(CBr)Br
|
Name
|
|
Quantity
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125 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
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Type
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CUSTOM
|
Details
|
while stirring vigorously
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
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Details
|
Upon cooling
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Type
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EXTRACTION
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Details
|
the mixed solution's organic layer is extracted with chloroform
|
Type
|
WASH
|
Details
|
rinsed with 2N sodium hydroxide
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Type
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ADDITION
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Details
|
Upon reduction, the solution is filled into the silicone tube for separation
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
COC1=C(OCCBr)C=CC=C1
|
Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |